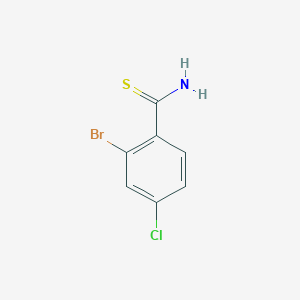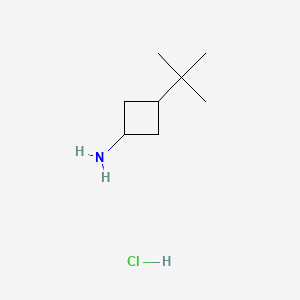
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans is a chiral compound with significant potential in various scientific fields. This compound is characterized by its cyclobutane ring structure, which is substituted with a tert-butyl group and an amine group, forming a hydrochloride salt. The unique stereochemistry of this compound, with the (1r,3r) configuration, contributes to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans typically involves the formation of the cyclobutane ring followed by the introduction of the tert-butyl and amine groups. One common method is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl group through alkylation reactions. The amine group can be introduced via reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butyl group in a more sustainable and efficient manner compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans: This compound has a similar cyclobutane ring structure but with a benzyloxy group instead of a tert-butyl group.
Rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans: This compound features a sulfanyl group and a carboxylic acid group, providing different chemical properties and reactivity.
Uniqueness
Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an amine group.
Propriétés
Formule moléculaire |
C8H18ClN |
|---|---|
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
3-tert-butylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)6-4-7(9)5-6;/h6-7H,4-5,9H2,1-3H3;1H |
Clé InChI |
HOKGBOFIYLFAIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



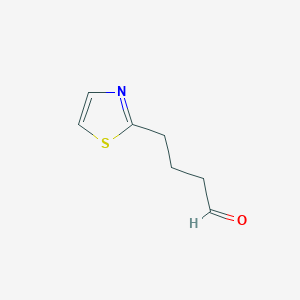
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
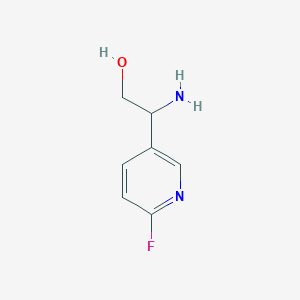
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)


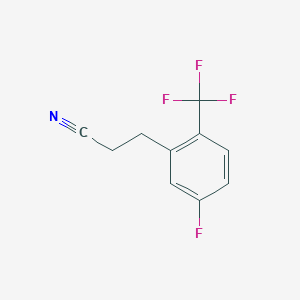
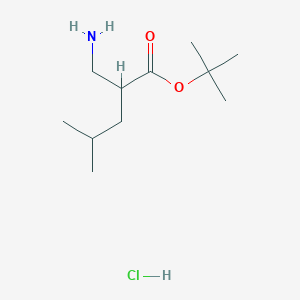
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
